![molecular formula C17H16O2 B1344838 7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one CAS No. 71048-42-5](/img/structure/B1344838.png)
7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one
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Overview
Description
7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one is a chemical compound with the linear formula C17H16O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one consists of a naphthalenone core with a benzyloxy group at the 7-position . The compound’s InChI string is 1S/C17H16O2/c18-17-8-4-7-14-9-10-15(11-16(14)17)19-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2 .Physical And Chemical Properties Analysis
7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one has a molecular weight of 252.31 g/mol . Its CAS Number is 32263-64-2 . More research is needed to provide a comprehensive analysis of its physical and chemical properties.Scientific Research Applications
Synthesis of Natural Products
The compound can be used in the synthesis of natural products. For instance, it has been used in the synthesis of a 3-propyl-substituted-benzo[g]isochromene quinone, a potential monomer of the natural product xylindein . This process involved 9 steps and yielded an overall yield of 8.2% .
Antimicrobial Activity
7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one has been synthesized starting from 2,4-dihydroxyacetophenone and subsequently investigated for its biocidal activities . The compound and its corresponding chalcones have been tested against some bacterial and fungal strains .
Anticancer Activity
The compound has shown potent in vitro antitumor activities against human non-small lung tumour cell line A549 . This suggests that it could be further researched for potential applications in cancer treatment .
Synthesis of Flavanones
The compound can be used in the synthesis of flavanones, a subclass of flavonoids . Flavanones are found extensively in citrus fruits and have been synthesized and studied for their antibacterial and antifungal activities .
Synthesis of Quinones
7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one can be used in the synthesis of quinones . Quinones are a class of organic compounds that are widely used in dyes, as photographic developers, and in some biological processes .
Synthesis of Chalcones
The compound can be used in the synthesis of chalcones . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds .
Safety and Hazards
Safety information for 7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
7-phenylmethoxy-3,4-dihydro-1H-naphthalen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-16-8-6-14-7-9-17(11-15(14)10-16)19-12-13-4-2-1-3-5-13/h1-5,7,9,11H,6,8,10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROAAKCRPZDOFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632987 |
Source
|
Record name | 7-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one | |
CAS RN |
71048-42-5 |
Source
|
Record name | 7-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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